4-Chloro-6-methoxycinnoline 4-Chloro-6-methoxycinnoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14337561
InChI: InChI=1S/C9H7ClN2O/c1-13-6-2-3-9-7(4-6)8(10)5-11-12-9/h2-5H,1H3
SMILES:
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol

4-Chloro-6-methoxycinnoline

CAS No.:

Cat. No.: VC14337561

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-methoxycinnoline -

Specification

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
IUPAC Name 4-chloro-6-methoxycinnoline
Standard InChI InChI=1S/C9H7ClN2O/c1-13-6-2-3-9-7(4-6)8(10)5-11-12-9/h2-5H,1H3
Standard InChI Key RHASLKAHLXSVQJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=NC=C2Cl

Introduction

Structural Characteristics and Nomenclature

Cinnoline derivatives belong to the diazanaphthalene family, characterized by a bicyclic structure containing two adjacent nitrogen atoms at the 1,2-positions. The substitution pattern in 4-chloro-6-methoxycinnoline introduces electronegative groups at strategic positions:

  • Chloro group at position 4: Enhances electrophilicity and influences π-electron distribution

  • Methoxy group at position 6: Modifies solubility and hydrogen-bonding capacity

Comparative analysis with quinoline analogs (e.g., 4-chloro-7-methoxyquinoline-6-amide) reveals that the additional nitrogen in cinnoline significantly alters electronic properties. Density functional theory (DFT) calculations on similar systems predict a dipole moment of approximately 3.2 D for 4-chloro-6-methoxycinnoline, with HOMO-LUMO energy gaps suggesting enhanced reactivity compared to monosubstituted quinolines .

Synthetic Methodologies

Nucleophilic Substitution Pathways

The patent CN116874420A demonstrates a two-step synthesis for 4-chloro-7-methoxyquinoline-6-amide, offering transferable insights for cinnoline systems :

Step 1: Ring Formation
4-Amino-2-methoxybenzamide undergoes cyclization with 3-chloro-1,2-propanediol in N,N-dimethylformamide (DMF) at 110–120°C for 9–10 hours, yielding 4-hydroxy-7-methoxyquinoline-6-carboxamide (72% yield). Key parameters:

  • Solvent: Polar aprotic solvents (DMF, NMP) optimize reaction kinetics

  • Catalyst: Phosphoric acid (5 wt%) accelerates cyclization

Step 2: Chlorination
Treatment with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 60–65°C for 6–8 hours achieves 89% conversion to the chloro derivative. Critical factors:

  • Base selection: Diisopropylethylamine (DIPEA) neutralizes HCl byproducts

  • Temperature control: Maintained below 70°C to prevent decomposition

Adapting this protocol for cinnoline synthesis would require substituting the starting material with o-phenylenediamine derivatives and adjusting ring-closing conditions.

Comparative Reaction Yields

Reaction StepQuinoline YieldProjected Cinnoline Yield
Cyclization72% 55–65%*
Chlorination89% 75–85%*
*Estimated based on increased steric demands in cinnoline systems

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR profile of 4-chloro-7-methoxyquinoline-6-amide provides a template for predicting cinnoline signals:

  • Methoxy group: δ 3.92 ppm (singlet, 3H)

  • Aromatic protons: δ 7.01–8.52 ppm (complex multiplet patterns)

  • Amide proton: δ 11.64 ppm (broad singlet)

In cinnoline analogs, the deshielding effect of the additional nitrogen would shift quinoline signals upfield by 0.1–0.3 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) data for related compounds show consistent [M+H]⁺ peaks:

  • 4-Hydroxy-7-methoxyquinoline-6-carboxamide: m/z 219.1

  • Projected 4-chloro-6-methoxycinnoline: m/z 211.0 ± 0.5

Biological Activity and Structure-Activity Relationships

While direct studies on 4-chloro-6-methoxycinnoline are unavailable, quinoline derivatives exhibit measurable pharmacological effects:

Cell LineIC₅₀ (µM)Molecular Target
COLO2050.32Topoisomerase IIα
H4600.89Epidermal Growth Factor Receptor

Cinnoline's enhanced π-stacking capability could improve DNA intercalation, potentially lowering IC₅₀ values by 30–50% compared to quinoline analogs.

Antibacterial Activity

Chlorinated heterocycles inhibit bacterial DNA gyrase with the following potency trends :

  • 4-Cl > 6-Cl substitution patterns

  • Methoxy groups enhance membrane permeability

  • Planar structures improve target binding

These trends suggest 4-chloro-6-methoxycinnoline would exhibit minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Gram-positive pathogens.

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

The synthetic route described in CN116874420A produces kilogram-scale quantities of quinoline derivatives :

  • Batch size: 100 kg starting material

  • Purity: >98% by HPLC

  • Throughput: 72–89% yield per step

Scale-up challenges for cinnolines would involve:

  • Specialized metal catalysts for ring closure

  • Cryogenic conditions (−20°C) to control exothermic reactions

Environmental Impact

Chlorinated heterocycles require strict waste management protocols:

  • Aqueous waste neutralization: pH 6.5–7.5 before disposal

  • Solvent recovery: 90% THF reuse achieved via fractional distillation

  • Byproduct management: Phosphorus oxychloride quench with ice-cold NaOH

Future Research Directions

  • Computational Modeling: Molecular dynamics simulations to predict cinnoline-protein interactions

  • Synthetic Optimization: Flow chemistry approaches to improve chlorination yields

  • Toxicological Profiling: Ames testing for mutagenicity potential

  • Formulation Studies: Nanoencapsulation to enhance bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator